molecular formula C10H9BrO5 B6617474 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid CAS No. 1511583-67-7

2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid

Cat. No.: B6617474
CAS No.: 1511583-67-7
M. Wt: 289.08 g/mol
InChI Key: XRAFCFNYOMKZGP-UHFFFAOYSA-N
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Description

2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid is an organic compound that belongs to the class of phenylacetic acids This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid typically involves the bromination of 2,5-dimethoxyphenylacetic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or hydroxide ions are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dehalogenated or hydrogenated products.

    Substitution: Formation of substituted phenylacetic acids with various functional groups.

Scientific Research Applications

2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the benzene ring can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes or receptors. The oxoacetic acid moiety may also play a role in the compound’s overall activity by participating in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2,5-dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.

    2-(4-bromo-2,5-dimethoxyphenyl)ethanamine: Another similar compound with an ethanamine group instead of an oxoacetic acid moiety.

Uniqueness

2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid is unique due to the presence of both bromine and methoxy groups on the benzene ring, along with an oxoacetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO5/c1-15-7-4-6(11)8(16-2)3-5(7)9(12)10(13)14/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAFCFNYOMKZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)C(=O)O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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